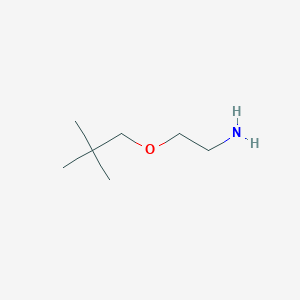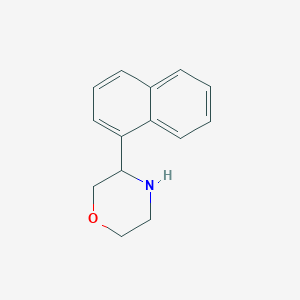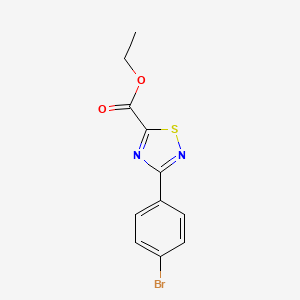
Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a thiadiazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and ethyl thioglycolate.
Cyclization: The key step involves the cyclization of the intermediate to form the thiadiazole ring. This can be achieved using hydrazine hydrate under reflux conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid.
科学研究应用
Chemistry
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of thiadiazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
Thiadiazole derivatives, including Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse applications in material science and chemical engineering.
作用机制
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H9BrN2O2S |
|---|---|
分子量 |
313.17 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
InChI 键 |
VBUCLRYGPZBESV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)

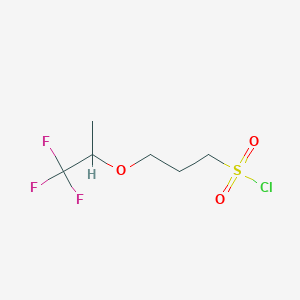

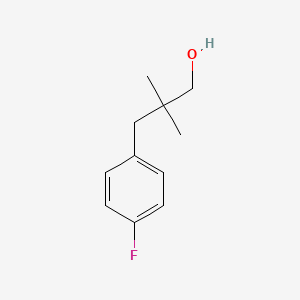
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
